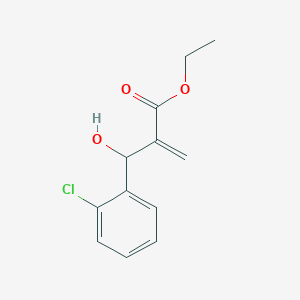

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

准备方法

合成路线和反应条件

INF4E是通过多步合成过程合成的,该过程涉及在碱的存在下,2-氯苯甲醛与丙烯酸乙酯反应,然后进行还原和酯化反应 。反应条件通常包括:

碱: 氢氧化钠或碳酸钾

溶剂: 乙醇或甲醇

温度: 室温至60°C

工业生产方法

INF4E的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

反应器: 大型反应器,具有精确的温度和压力控制

纯化: 结晶和重结晶技术,以实现高纯度

质量控制: 使用HPLC和NMR等技术对纯度和一致性进行严格测试.

化学反应分析

反应类型

INF4E会发生多种类型的化学反应,包括:

氧化: INF4E可以被氧化形成相应的羧酸。

还原: 还原反应可以将INF4E转化为相应的醇。

取代: 卤代取代反应可以修饰氯苯基.

常用试剂和条件

氧化: 酸性条件下的高锰酸钾或三氧化铬

还原: 无水条件下的硼氢化钠或氢化锂铝

取代: 在催化剂存在下,卤化剂如氯或溴.

主要产品

氧化: 羧酸

还原: 醇

取代: 卤代衍生物.

科学研究应用

Chemical Synthesis Applications

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Morita-Baylis-Hillman Reaction : This compound can act as a Michael acceptor in the Morita-Baylis-Hillman reaction, which is essential for forming carbon-carbon bonds. The reaction conditions typically involve the use of bases such as DABCO or triethylamine in solvents like THF or methanol .

- Substitution Reactions : The chlorophenyl group can undergo halogen substitution reactions, allowing for the modification of the compound to generate derivatives with enhanced properties or functionalities.

Biological Applications

The biological activities of this compound have been a focal point of research due to its potential therapeutic effects:

- Anti-inflammatory Properties : This compound has been studied for its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. By inhibiting caspase-1 and reducing the production of pro-inflammatory cytokines like interleukin-1β, it shows promise in treating conditions associated with inflammation.

- Cardiovascular Protection : Research indicates that this compound may protect against myocardial ischemia-reperfusion injury. Its mechanism involves reducing oxidative stress and inflammation during cardiac events.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Chemical Intermediate : this compound can be utilized as an intermediate in the synthesis of other bioactive compounds, which are essential in pharmaceuticals and agrochemicals .

- Adhesives and Coatings : Due to its acrylate functionality, it may be incorporated into formulations for adhesives and coatings, enhancing their performance characteristics such as adhesion strength and durability .

Summary of Properties and Reactions

| Property/Reaction Type | Description |

|---|---|

| Synthesis | Reaction with 2-chlorobenzaldehyde and ethyl acrylate |

| Key Reactions | Morita-Baylis-Hillman reaction, substitution reactions |

| Biological Activity | Inhibits NLRP3 inflammasome; potential cardiovascular protective agent |

| Industrial Use | Chemical intermediate; potential application in adhesives and coatings |

Case Studies

Several studies have highlighted the applications of this compound:

- Inflammatory Disease Research : A study investigated the compound's efficacy in reducing inflammation in models of myocardial ischemia-reperfusion injury, demonstrating significant protective effects against tissue damage due to oxidative stress.

- Organic Synthesis Advancements : Researchers have utilized this compound as a model substrate in exploring new synthetic methodologies, showcasing its versatility in generating complex organic molecules through various reaction pathways .

- Development of Bioactive Compounds : The compound has been employed as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications, particularly in oncology and inflammation-related diseases .

作用机制

INF4E通过抑制NLRP3炎症小体发挥作用,NLRP3炎症小体是参与炎症反应的蛋白质复合物。它特异性抑制caspase-1和NLRP3 ATP酶活性,导致促炎细胞因子如白介素-1β和白介素-18的产生减少。 这种抑制作用通过减少炎症和氧化应激,有助于保护心肌损伤和功能障碍 .

相似化合物的比较

类似化合物

INF39: INF4E的进一步优化,也是一种具有类似抗炎特性的NLRP3炎症小体抑制剂.

BAY 11-7082: 一种NF-κB抑制剂,也抑制NLRP3 ATP酶活性.

独特性

INF4E的独特性在于它特异性地抑制caspase-1和NLRP3 ATP酶活性,使其成为一种有效的抗炎剂。 它能够保护心肌缺血再灌注损伤,使其区别于其他类似化合物 .

生物活性

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate (commonly referred to as INF4E) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antibacterial, and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure:

- Formula: C₁₂H₁₃ClO₃

- Molecular Weight: 240.68 g/mol

- CAS Number: 88039-46-7

The synthesis of INF4E typically involves the reaction of 2-chlorobenzaldehyde with ethyl acrylate under basic conditions, followed by reduction and esterification processes. Common bases used include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents at temperatures ranging from room temperature to 60°C.

Anti-Inflammatory Effects

Recent studies indicate that INF4E exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This inflammasome is crucial in the pathogenesis of various inflammatory diseases. Notably, INF4E was shown to suppress the activation without affecting upstream events like potassium efflux or reactive oxygen species (ROS) generation.

Table 1: Summary of Anti-Inflammatory Studies

| Study Reference | Method | Findings |

|---|---|---|

| In vitro assays | Inhibition of NLRP3 inflammasome activation | |

| Molecular docking | Strong binding affinity to inflammasome components |

Antimicrobial Properties

Preliminary evaluations suggest that INF4E possesses both antibacterial and antifungal activities. The presence of chlorophenyl and hydroxymethyl groups likely contributes to its effectiveness against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL | 1.5 μg/mL |

In a comparative study, INF4E showed superior activity against Staphylococcus aureus, outperforming several known antibiotics .

Case Studies

-

Case Study on Anti-Inflammatory Activity :

A recent investigation into the effects of INF4E on human macrophages demonstrated a marked decrease in pro-inflammatory cytokine production upon treatment with the compound. This suggests potential therapeutic applications in chronic inflammatory conditions. -

Antimicrobial Efficacy :

In a laboratory setting, INF4E was tested against a panel of bacterial and fungal strains. It exhibited potent activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To contextualize the biological activity of INF4E, it is useful to compare it with structurally related compounds:

Table 3: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylate | Methyl group instead of ethyl | Similar antibacterial properties | Different substituent positions may affect activity |

| Ethyl 2-(Chloromethyl)Acrylate | Lacks hydroxymethyl substitution | Less biological activity reported | Absence of hydroxymethyl group reduces reactivity |

| Ethyl 2-(Acetoxy(4-Chlorophenyl)methyl)Acrylate | Acetoxy group instead of hydroxymethyl | Noted antimicrobial properties | Different functional groups influence solubility |

INF4E stands out due to its specific combination of functional groups, enhancing its reactivity and biological activity compared to similar compounds .

属性

IUPAC Name |

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPDXCMAOIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。